molecular formula C20H19ClO3 B5118094 4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5118094
M. Wt: 342.8 g/mol
InChI Key: FRPNLKVHSDZACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the reaction of 4-chlorophenylmethanol with 4-butyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTYL-7-[(4-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE
  • 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
  • 4-BUTYL-7-[(4-BROMOPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Uniqueness

4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-butyl-7-[(4-chlorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPNLKVHSDZACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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